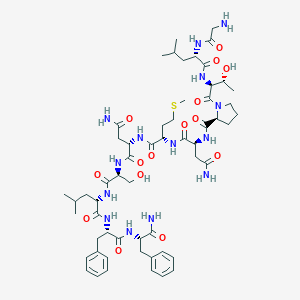
2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)-, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1980s and has since been used in scientific research for its unique properties. TFMPP is a psychoactive substance that has been studied for its effects on the central nervous system. In
Mechanism Of Action
The exact mechanism of action of 2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)- is not fully understood. However, it is believed to act on the serotonergic system in the brain. 2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)- is a partial agonist of the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition.
Biochemical And Physiological Effects
2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)- has been shown to have both biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, which is associated with the regulation of mood and anxiety. 2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)- has also been shown to increase heart rate and blood pressure in animal models.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)- in lab experiments is its unique properties. It is a psychoactive substance that has been studied for its effects on the central nervous system. 2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)- has been shown to have anxiogenic and hallucinogenic effects in animal models. It has also been studied for its potential use in the treatment of anxiety and depression. One limitation of using 2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)- in lab experiments is its potential for abuse. 2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)- is a psychoactive substance that can have adverse effects on human health if used improperly.
Future Directions
There are several future directions for the study of 2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)-. One direction is the development of new analogs with improved pharmacological properties. Another direction is the study of the potential use of 2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)- in the treatment of anxiety and depression. Finally, the study of the long-term effects of 2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)- on the central nervous system is an important area of research.
Conclusion:
In conclusion, 2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)- is a synthetic compound that has been used in scientific research for its unique properties. It is a psychoactive substance that has been studied for its effects on the central nervous system. 2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)- has been shown to have anxiogenic and hallucinogenic effects in animal models. It has also been studied for its potential use in the treatment of anxiety and depression. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)- have been discussed in this paper.
Synthesis Methods
The synthesis of 2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)- involves the reaction of 2-pyridinecarboxylic acid with 2,2,2-trifluoroethyl chloroformate and methanol. The reaction is carried out under reflux conditions and yields 2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)- as a white crystalline solid. The purity of the synthesized 2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)- can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)- has been used in scientific research for its unique properties. It is a psychoactive substance that has been studied for its effects on the central nervous system. 2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)- has been shown to have anxiogenic and hallucinogenic effects in animal models. It has also been studied for its potential use in the treatment of anxiety and depression.
properties
CAS RN |
170621-84-8 |
|---|---|
Product Name |
2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)- |
Molecular Formula |
C9H8F3NO4 |
Molecular Weight |
251.16 g/mol |
IUPAC Name |
3-methoxy-4-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H8F3NO4/c1-16-7-5(17-4-9(10,11)12)2-3-13-6(7)8(14)15/h2-3H,4H2,1H3,(H,14,15) |
InChI Key |
IAOUFCQYRFXNCG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CN=C1C(=O)O)OCC(F)(F)F |
Canonical SMILES |
COC1=C(C=CN=C1C(=O)O)OCC(F)(F)F |
synonyms |
2-PYRIDINECARBOXYLIC ACID, 3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,8-Dichloropyrimido[5,4-D]pyrimidine](/img/structure/B62860.png)
![Carbamic acid, [(2R)-2-hydroxy-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B62861.png)
![2-Methylpyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B62862.png)



![6-Chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B62877.png)
![4,4,10,14-Tetramethyl-17-(6-methylhept-5-en-2-yl)-1,2,3,5,6,7,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B62878.png)
![4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B62880.png)


